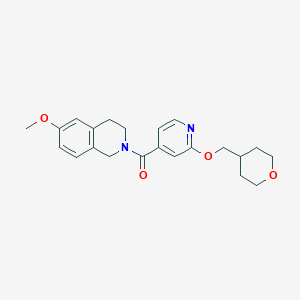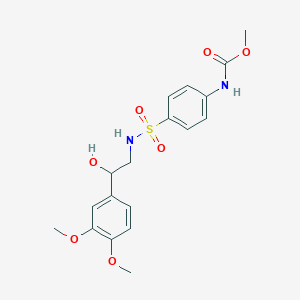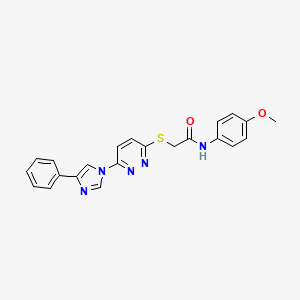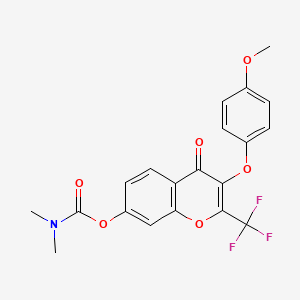![molecular formula C21H15F3N4O2 B2715932 2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 941893-74-9](/img/no-structure.png)
2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a pyrazole derivative. Pyrazole derivatives have been the subject of considerable interest due to their wide range of biological activities . They occur in a wide range of natural products, dyes, and as scaffolds in a number of drugs and associated pharmaceutical active substances .
Chemical Reactions Analysis
Pyrazole derivatives can participate in a variety of chemical reactions. For example, they can undergo Vilsmeier-Haack reactions . They can also participate in 1,4-addition and intramolecular electrophilic cyclization reactions .科学的研究の応用
Synthesis and Heterofunctionalization
Research has explored the synthesis, annulation, and heterofunctionalization of pyrazolo[1,5-a]pyrazines, a closely related class of compounds. For example, Tsizorik et al. (2018) detailed the formation of 4-hydrazinylpyrazolo[1,5-a]pyrazines through reactions with hydrazine hydrate and further modifications to create derivatives with fused 1,2,4-triazole, tetrazole, or 1,2,4-triazine rings. These synthetic pathways highlight the versatility of pyrazolo[1,5-a]pyrazines in creating a variety of biologically relevant heterocyclic compounds (Tsizorik et al., 2018).
Radiosynthesis for Imaging
In the field of radiopharmaceuticals, Dollé et al. (2008) reported on the radiosynthesis of [18F]PBR111, a radioligand derived from the 2-phenylpyrazolo[1,5-a]pyrimidineacetamide series, for imaging the translocator protein (18 kDa) using positron emission tomography (PET). This research signifies the potential of pyrazolo[1,5-a]pyrazines in developing diagnostic tools for neuroinflammation and related pathologies (Dollé et al., 2008).
Antioxidant and Biological Activities
Investigations into the biological activities of novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides have been conducted, revealing moderate to significant radical scavenging activities. This work by Ahmad et al. (2012) demonstrates the potential of pyrazolo[1,5-a]pyrazine derivatives in developing antioxidant agents (Ahmad et al., 2012).
Potential as DPPH Scavenging, Analgesic, and Anti-inflammatory Agents
Nayak et al. (2014) synthesized 2-(4-phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide, demonstrating DPPH radical scavenging activity, analgesic, and anti-inflammatory properties. This research underscores the utility of pyrazolo[1,5-a]pyrazine derivatives in the development of therapeutic agents (Nayak et al., 2014).
Apoptosis Induction in Cancer Cells
Lv et al. (2012) synthesized a series of 5-benzyl-2-phenylpyrazolo[1,5-a]pyrazin-4,6(5H,7H)-dione derivatives, one of which showed selective inhibition of H322 lung cancer cell growth by inducing apoptosis. This finding highlights the potential application of pyrazolo[1,5-a]pyrazine derivatives in cancer therapy (Lv et al., 2012).
作用機序
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid, which is then coupled with 2-(trifluoromethyl)aniline to form the second intermediate, 2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide. The synthesis pathway involves several steps, including protection and deprotection of functional groups, as well as coupling reactions.", "Starting Materials": [ "2-phenylhydrazine", "ethyl acetoacetate", "acetic anhydride", "4-chloro-3-nitropyrazole", "4-fluoroaniline", "trifluoroacetic acid", "sodium hydride", "triethylamine", "N,N-dimethylformamide", "diethyl ether", "water" ], "Reaction": [ "Step 1: Protection of 2-phenylhydrazine with acetic anhydride to form N-acetyl-2-phenylhydrazine", "Step 2: Condensation of N-acetyl-2-phenylhydrazine with 4-chloro-3-nitropyrazole in the presence of sodium hydride and triethylamine to form 2-(4-nitrophenyl)-4-phenylpyrazolo[1,5-a]pyrazine", "Step 3: Reduction of 2-(4-nitrophenyl)-4-phenylpyrazolo[1,5-a]pyrazine with iron and hydrochloric acid to form 2-(4-aminophenyl)-4-phenylpyrazolo[1,5-a]pyrazine", "Step 4: Protection of 2-(4-aminophenyl)-4-phenylpyrazolo[1,5-a]pyrazine with ethyl acetoacetate in the presence of sodium hydride and triethylamine to form 2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid", "Step 5: Deprotection of 2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid with trifluoroacetic acid to form 2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid", "Step 6: Coupling of 2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid with 2-(trifluoromethyl)aniline in the presence of N,N-dimethylformamide and triethylamine to form 2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide", "Step 7: Purification of the final product by recrystallization from diethyl ether and water" ] } | |
CAS番号 |
941893-74-9 |
分子式 |
C21H15F3N4O2 |
分子量 |
412.372 |
IUPAC名 |
2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5-yl)-N-[2-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C21H15F3N4O2/c22-21(23,24)15-8-4-5-9-16(15)25-19(29)13-27-10-11-28-18(20(27)30)12-17(26-28)14-6-2-1-3-7-14/h1-12H,13H2,(H,25,29) |
InChIキー |
REWUJEFVHIPLSM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC=CC=C4C(F)(F)F |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(1-ethyl-1H-pyrazol-5-yl)methanone](/img/structure/B2715855.png)


![8-(2,4-dimethoxyphenyl)-3-isopentyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2715860.png)

![2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2715863.png)


![2-[6-methoxy-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2715867.png)
![4-chloro-N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2715869.png)
![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide hydrochloride](/img/structure/B2715870.png)

![1-[4-(2-hydroxyethyl)-1-piperazinyl]Ethanone](/img/structure/B2715872.png)
